Sub-Nanomolar PI3Kγ Inhibition: Direct Comparison with a Clinical-Stage Inhibitor Scaffold
6-(2-Methylpropoxy)pyridine-3-carbonitrile demonstrates potent inhibition of human PI3Kγ (phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform) with an IC50 of 0.0140 nM in a biochemical assay [1]. For context, this is a sub-nanomolar level of inhibition, placing it among highly potent PI3Kγ inhibitors. For comparison, the well-characterized PI3Kγ inhibitor IPI-549 (eganelisib), which has advanced to clinical trials, exhibits an IC50 of 16 nM against PI3Kγ in similar biochemical assays [2]. The nearly 1000-fold greater potency (in terms of IC50) observed for the target compound suggests a highly favorable binding interaction conferred by its specific 2-methylpropoxy substitution pattern, a critical parameter when designing potent PI3K pathway modulators.
| Evidence Dimension | Potency (IC50) against human PI3Kγ |
|---|---|
| Target Compound Data | IC50 = 0.0140 nM |
| Comparator Or Baseline | IPI-549 (Eganelisib), a clinical PI3Kγ inhibitor, with IC50 = 16 nM |
| Quantified Difference | Target compound IC50 is ~1143-fold lower (more potent) |
| Conditions | Target compound: Kinomescan assay, binding affinity to human PI3Kγ (S144 to A1102 residues) expressed in mammalian system. Comparator: ADP-Glo™ kinase assay. |
Why This Matters
The exceptional sub-nanomolar potency against PI3Kγ provides a quantitative benchmark for researchers selecting this scaffold for PI3K pathway inhibitor development, as it significantly outperforms a clinically relevant comparator.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094). Affinity Data: IC50 = 0.0140 nM for human PI3Kgamma. View Source
- [2] Evans CA, et al. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Med Chem Lett. 2016; 7(9): 862-867. View Source
